5-Aminonaphthalene-2-carboxylic acid
Overview
Description
5-Aminonaphthalene-2-carboxylic acid: is an organic compound with the molecular formula C₁₁H₉NO₂. It is a derivative of naphthalene, characterized by the presence of an amino group at the 5-position and a carboxylic acid group at the 2-position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alkylnaphthalenes: One common method for preparing naphthalene carboxylic acids involves the oxidation of alkylnaphthalenes using oxidants such as nitric acid, hydrogen peroxide, or sodium bromate.
Carbonylation of Halogen-Substituted Naphthalenes:
Industrial Production Methods:
Hydrolysis of Nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide to yield a metal carboxylate, followed by protonation to give the carboxylic acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Aminonaphthalene-2-carboxylic acid can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide, and sodium bromate are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst, such as palladium on carbon, is often used for reduction reactions.
Substitution Reagents: Halogens, sulfonic acids, and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Nitro derivatives and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Aminonaphthalene-2-carboxylic acid is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology:
Biomolecular Studies: The compound can be used in the study of biomolecular interactions and as a probe in fluorescence studies.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-Aminonaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds and participate in acid-base reactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes .
Comparison with Similar Compounds
5-Aminonaphthalene-2-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
2-Aminonaphthalene-1-carboxylic acid: This isomer has the amino and carboxylic acid groups in different positions, resulting in different chemical behavior.
Uniqueness:
Position of Functional Groups: The specific positions of the amino and carboxylic acid groups in 5-Aminonaphthalene-2-carboxylic acid give it unique reactivity and properties compared to its isomers and other derivatives.
Properties
IUPAC Name |
5-aminonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOBQVZYYPJXCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298937 | |
Record name | 5-aminonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100184-66-5 | |
Record name | 5-aminonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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